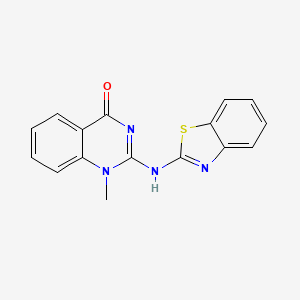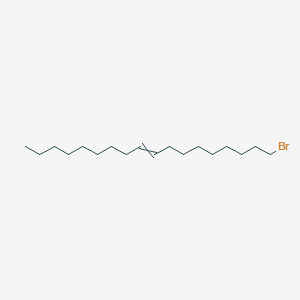
(9Z)-1-bromooctadec-9-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9Z)-1-bromooctadec-9-ene is an organic compound with the molecular formula C18H35Br It is a brominated derivative of octadecene, specifically featuring a bromine atom attached to the first carbon of the octadecene chain, with a double bond at the ninth carbon in the Z-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9Z)-1-bromooctadec-9-ene typically involves the bromination of octadec-9-ene. One common method is the addition of hydrogen bromide (HBr) to octadec-9-ene under controlled conditions to ensure the formation of the Z-isomer. The reaction is usually carried out in the presence of a radical initiator or under UV light to promote the addition of HBr across the double bond.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(9Z)-1-bromooctadec-9-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different functionalized derivatives.
Elimination Reactions: The compound can undergo dehydrohalogenation to form octadec-9-yne.
Oxidation Reactions: The double bond can be oxidized to form epoxides or diols.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, with reagents such as sodium hydroxide or ammonia.
Elimination Reactions: Often performed using strong bases like potassium tert-butoxide in aprotic solvents.
Oxidation Reactions: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Major Products Formed
Substitution: Various functionalized octadecene derivatives.
Elimination: Octadec-9-yne.
Oxidation: Epoxides and diols.
Aplicaciones Científicas De Investigación
(9Z)-1-bromooctadec-9-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (9Z)-1-bromooctadec-9-ene in chemical reactions involves the reactivity of the bromine atom and the double bond. The bromine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
(9Z)-octadec-9-ene: Lacks the bromine atom, making it less reactive in substitution reactions.
(9Z,12Z)-octadecadienoic acid: Contains additional double bonds, leading to different reactivity and applications.
(9Z,11E)-octadecadienoic acid methyl ester: Features a different configuration and functional group, affecting its chemical behavior.
Uniqueness
(9Z)-1-bromooctadec-9-ene is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wider range of chemical transformations compared to its non-brominated counterparts. This makes it a valuable compound in synthetic chemistry and various industrial applications.
Propiedades
Fórmula molecular |
C18H35Br |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
1-bromooctadec-9-ene |
InChI |
InChI=1S/C18H35Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3 |
Clave InChI |
RRQWVJIFKFIUJU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


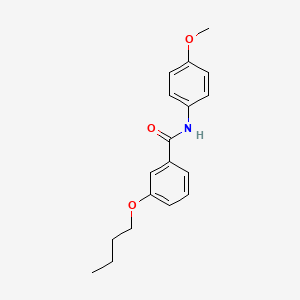
![4(3H)-Quinazolinone, 3-[[(4-nitrophenyl)methylene]amino]-2-phenyl-](/img/structure/B12453978.png)
![3,5-dichloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B12453985.png)
![(1R,2S)-2-[(4-ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12453991.png)
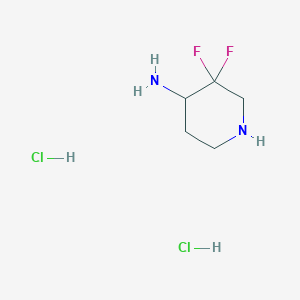
![4-(morpholin-4-yl)-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline](/img/structure/B12454000.png)

![6-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B12454010.png)
![Propan-2-yl 5-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}-2-chlorobenzoate](/img/structure/B12454015.png)
methyl}-2-methoxy-N-methylacetamide](/img/structure/B12454029.png)
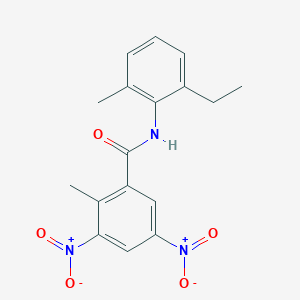
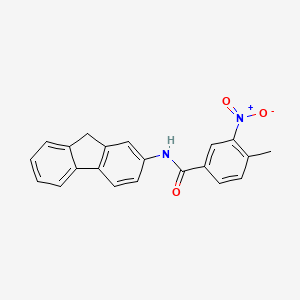
![[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(naphthalen-1-ylmethyl)piperidin-4-yl]methanone](/img/structure/B12454041.png)
